molecular formula C9H7FN4O B15020622 4-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide

4-fluoro-N-(1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B15020622
M. Wt: 206.18 g/mol
InChI Key: IQKDVBNLQJETPN-UHFFFAOYSA-N
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Description

4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom on the benzamide ring and a triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole in the presence of a base, such as triethylamine, to yield the desired product .

Another approach involves the use of microwave-assisted synthesis, which has been shown to be effective in reducing reaction times and increasing yields. In this method, 4-fluorobenzoic acid is reacted with hydrazine hydrate to form 4-fluorobenzohydrazide, which is then cyclized with triethyl orthoformate and ammonium acetate under microwave irradiation to produce 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide .

Industrial Production Methods

Industrial production of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves large-scale synthesis using the methods mentioned above. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and scalability. Additionally, continuous flow reactors can be employed to further enhance the production process by providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Cyclized Products: Fused triazole ring systems are the major products of cyclization reactions.

    Oxidation and Reduction Products: Oxidized or reduced triazole derivatives are formed.

Scientific Research Applications

4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival.

    Pathways Involved: The inhibition of these molecular targets leads to the disruption of signaling pathways that regulate cell cycle progression and apoptosis.

Comparison with Similar Compounds

4-fluoro-N-(4H-1,2,4-triazol-3-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H7FN4O

Molecular Weight

206.18 g/mol

IUPAC Name

4-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C9H7FN4O/c10-7-3-1-6(2-4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15)

InChI Key

IQKDVBNLQJETPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=NN2)F

Origin of Product

United States

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